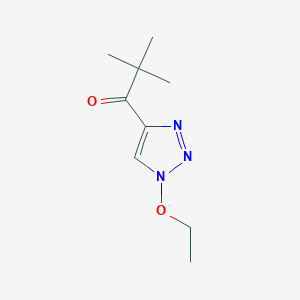
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H29BrP It is a phosphine derivative, which is a class of compounds containing a phosphorus atom bonded to three alkyl or aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide typically involves the reaction of ditert-butylphosphine with 2-cyclopropylethyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various phosphine derivatives depending on the nucleophile used.
科学的研究の応用
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide involves its ability to coordinate with metal centers in catalytic reactions. The phosphorus atom in the compound acts as a donor, forming a bond with the metal center. This coordination facilitates various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and the metal center used.
類似化合物との比較
Similar Compounds
Ditert-butylphosphine: A simpler phosphine derivative without the cyclopropylethyl group.
Cyclopropylethylphosphine: Lacks the tert-butyl groups.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Uniqueness
Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is unique due to the presence of both tert-butyl and cyclopropylethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in catalytic applications. The compound’s ability to stabilize metal centers and facilitate specific reactions sets it apart from other phosphine derivatives.
特性
CAS番号 |
113612-85-4 |
|---|---|
分子式 |
C13H28BrP |
分子量 |
295.24 g/mol |
IUPAC名 |
ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide |
InChI |
InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-9-11-7-8-11;/h11H,7-10H2,1-6H3;1H |
InChIキー |
SGHGTWBESNADKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CCC1CC1)C(C)(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


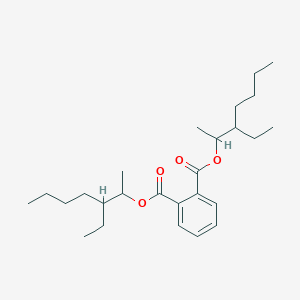
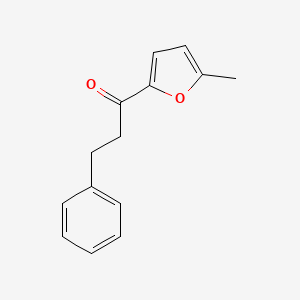
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
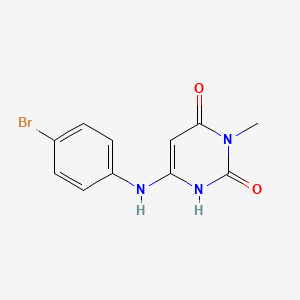
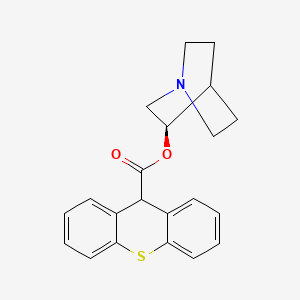
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
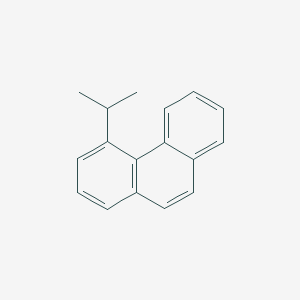
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)

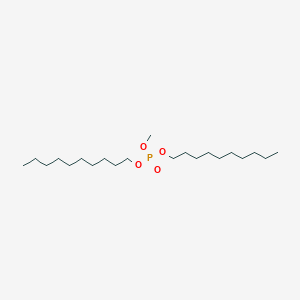
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

